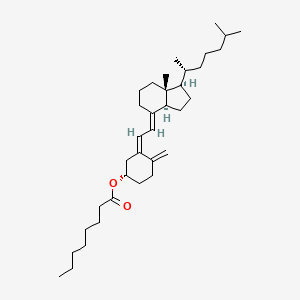
Vitamin D3 Octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vitamin D3 Octanoate is a useful research compound. Its molecular formula is C35H58O2 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Vitamin D3 octanoate, an ester of vitamin D3 (cholecalciferol), is gaining attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique structure, which influences its interaction with the vitamin D receptor (VDR) and its subsequent biological effects. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is synthesized from vitamin D3 by esterification with octanoic acid. This modification can alter the compound's solubility and bioavailability, potentially enhancing its therapeutic effects compared to unmodified vitamin D3. The primary mechanism of action for vitamin D3 and its derivatives involves binding to the VDR, which then regulates gene transcription associated with various physiological processes.
Key Mechanisms:
- Gene Regulation : this compound may influence the expression of genes involved in calcium homeostasis, immune function, and cell differentiation. For instance, 1α,25-dihydroxyvitamin D3 (the active form of vitamin D) regulates over 229 genes linked to growth and differentiation .
- Non-Genomic Actions : Rapid signaling events can occur independently of gene transcription, suggesting that this compound may also exert immediate effects on cellular functions through non-genomic pathways .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Calcium Homeostasis : Like other forms of vitamin D, this compound plays a crucial role in regulating calcium absorption in the intestines and maintaining serum calcium levels.
- Immune Modulation : Vitamin D has been shown to modulate immune responses, which may help in reducing the incidence or severity of autoimmune diseases .
- Muscle Function : Research indicates that vitamin D supplementation can enhance muscle strength and function in older adults, potentially reducing fall risk .
Case Studies
Case Study 1: Vitamin D Supplementation and Respiratory Infections
A recent case study involved a 23-year-old female medical student who was treated for vitamin D deficiency. After supplementation with 4,000 IU daily for two weeks followed by 2,000 IU daily, her serum levels improved significantly. However, despite increased supplementation during an acute respiratory infection, her levels did not reach expected targets . This highlights the importance of monitoring serum levels during supplementation.
Case Study 2: Muscle Strength in Older Adults
In a randomized controlled trial involving older adults with mobility limitations, participants receiving vitamin D supplementation showed a significant increase in muscle fiber size and intramyonuclear VDR concentration compared to placebo groups. This suggests that vitamin D derivatives like octanoate could enhance muscle function in this demographic .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Efficacy in Disease Prevention : A comprehensive review indicated that while observational studies link vitamin D insufficiency to cardiovascular diseases and cancer risks, randomized trials have often failed to demonstrate significant preventive benefits from supplementation .
- Innovative Derivatives : Research on novel derivatives like this compound has shown promising results in enhancing binding affinity to VDR and increasing transactivation potential compared to traditional forms .
Comparative Analysis
A comparison table summarizing the biological activities of different forms of vitamin D is provided below:
| Biological Activity | Vitamin D2 | Vitamin D3 | This compound |
|---|---|---|---|
| Calcium Absorption | Moderate | High | High |
| Immune Modulation | Limited | Moderate | Enhanced |
| Muscle Strength | Limited | Moderate | Significant |
| Gene Regulation | Limited | Extensive | Extensive |
Properties
Molecular Formula |
C35H58O2 |
|---|---|
Molecular Weight |
510.8 g/mol |
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |
InChI |
InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33+,35-/m1/s1 |
InChI Key |
ARPKBLFKZDOQKT-MOKSJEDKSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















